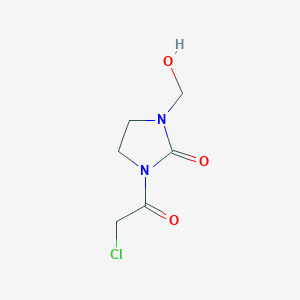
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the imidazolidinone family This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to the imidazolidinone ring
Preparation Methods
The synthesis of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, while reduction can lead to the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives such as:
1-(Hydroxymethyl)imidazolidin-2-one: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological properties.
1-(2-Chloroacetyl)imidazolidin-2-one: Similar structure but without the hydroxymethyl group, leading to variations in its applications and effects.
Hydroxyethyl imidazolidinone: Contains a hydroxyethyl group instead of a hydroxymethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the chloroacetyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89641-61-2 |
|---|---|
Molecular Formula |
C6H9ClN2O3 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H9ClN2O3/c7-3-5(11)9-2-1-8(4-10)6(9)12/h10H,1-4H2 |
InChI Key |
CBAHHPWHIVELRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1CO)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















